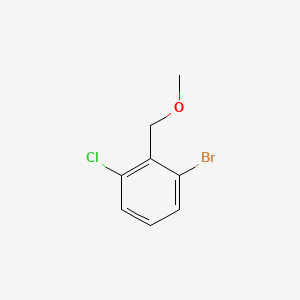

1-Bromo-3-chloro-2-(methoxymethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

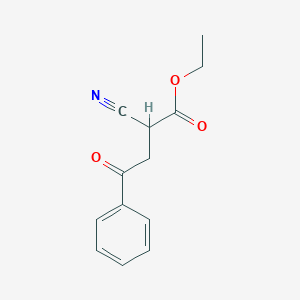

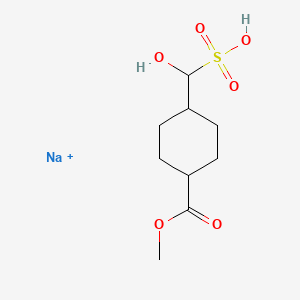

1-Bromo-3-chloro-2-(methoxymethyl)benzene is a chemical compound that belongs to the class of mixed aryl halides . It consists of bromine and chlorine as substituents on a benzene ring .

Synthesis Analysis

1-Bromo-3-chlorobenzene can be synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . It can also be synthesized by (3-chlorophenyl)trimethylgermanium by electrophilic substitution .Molecular Structure Analysis

The molecular formula of this compound is C7H6BrCl . It consists of a benzene ring with bromine, chlorine, and methoxymethyl as substituents .Chemical Reactions Analysis

1-Bromo-3-chlorobenzene undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C and is strongly accelerated by electron-withdrawing substituents . It acts as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .Physical And Chemical Properties Analysis

The molar mass of this compound is 191.45 g/mol . The melting points of its isomers range from -22 °C to 63–67 °C, and the boiling points range from 195–196 °C to 203–205 °C .Scientific Research Applications

1-Bromo-3-chloro-2-(methoxymethyl)benzene has been used in a variety of scientific research applications, including biochemistry, organic chemistry, and pharmacology. In biochemistry, this compound has been used to study the structure and function of enzymes and other proteins, as well as to understand the mechanism of action of various drugs. In organic chemistry, this compound has been used to synthesize a range of organic compounds, including pharmaceuticals, pesticides, and dyes. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of various drugs.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-(methoxymethyl)benzene is not fully understood. However, it is believed that this compound binds to certain proteins in the body, which affects their structure and function. This binding may lead to the inhibition of certain enzymes, which can affect the metabolism of certain drugs. Additionally, this compound may also interact with other molecules in the body, such as hormones, which can affect the physiological effects of certain drugs.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can affect the metabolism of certain drugs, which can lead to altered pharmacokinetics and pharmacodynamics. Additionally, this compound can also interact with hormones and other molecules in the body, which can lead to altered physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-Bromo-3-chloro-2-(methoxymethyl)benzene in lab experiments is its versatility. This compound can be used in a variety of research applications, including biochemistry, organic chemistry, and pharmacology. Additionally, this compound is relatively easy to synthesize, which makes it a convenient reagent for use in lab experiments.

The main limitation of this compound is its toxicity. This compound is a toxic compound and should be handled with caution. Additionally, this compound can interact with other molecules in the body, which can lead to altered physiological effects. Therefore, it is important to use this compound in a controlled environment and to take safety precautions when handling the compound.

Future Directions

The future of 1-Bromo-3-chloro-2-(methoxymethyl)benzene is promising. This compound can be used to study the structure and function of proteins, as well as to understand the mechanism of action of various drugs. Additionally, this compound can be used to synthesize a range of organic compounds, such as pharmaceuticals, pesticides, and dyes. Additionally, this compound can be used to study the pharmacokinetics and pharmacodynamics of various drugs. In the future, this compound may also be used to develop new drugs and treatments for a range of diseases and conditions. Additionally, this compound may be used to study the effects of environmental pollutants on human health. Finally, this compound may be used to develop new materials and technologies for a range of applications.

Synthesis Methods

1-Bromo-3-chloro-2-(methoxymethyl)benzene is synthesized through a multi-step reaction involving the reaction of benzene with bromine and chlorine in the presence of a base, such as sodium hydroxide. The reaction of bromine and chlorine with benzene results in the formation of this compound. The reaction can be monitored by the formation of a yellowish-brown precipitate, which is an indication of successful synthesis.

properties

IUPAC Name |

1-bromo-3-chloro-2-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGASZQLNZRWHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)

![Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)](/img/structure/B6289642.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)

![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)](/img/structure/B6289667.png)